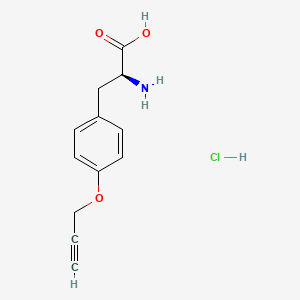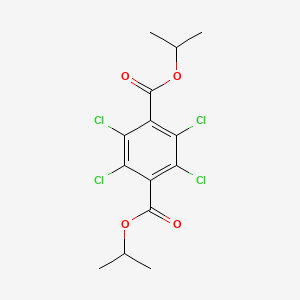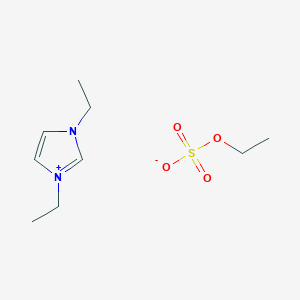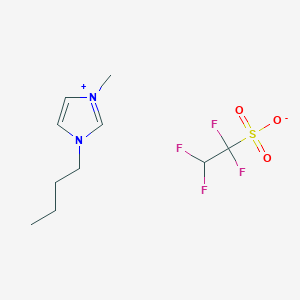
O-2-Propyn-1-yl-L-tyrosine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-2-Propyn-1-yl-L-tyrosine HCl is a synthetase that catalyzes the formation of covalent linkages between L-tyrosine and propyne. This compound has been shown to be upregulated in response to light exposure and is involved in the synthesis of proteins with reactive cyclic peptides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-2-Propyn-1-yl-L-tyrosine HCl involves the reaction of L-tyrosine with propyne under specific conditions. The reaction typically requires a catalyst to facilitate the formation of covalent bonds between the amino acid and the alkyne group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
O-2-Propyn-1-yl-L-tyrosine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the alkyne group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified amino acids, peptides, and other organic compounds .
科学研究应用
O-2-Propyn-1-yl-L-tyrosine HCl has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Involved in the study of protein synthesis and the role of light exposure in biological processes.
Industry: Used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of O-2-Propyn-1-yl-L-tyrosine HCl involves the formation of covalent linkages between L-tyrosine and propyne. This process is catalyzed by specific enzymes and is upregulated in response to light exposure. The molecular targets and pathways involved include the synthesis of proteins with reactive cyclic peptides .
相似化合物的比较
Similar Compounds
- 2-Amino-3-[4-(prop-2-yn-1-yloxy)phenyl]propionic acid
- p-Propagyl-L-tyrosine
- 4-Propargyloxy-L-phenylalanine
Uniqueness
O-2-Propyn-1-yl-L-tyrosine HCl is unique due to its ability to form covalent linkages with propyne and its upregulation in response to light exposure. This makes it particularly useful in the study of protein synthesis and the development of specialized peptides .
属性
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRZLTYSXRCIH-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B6360003.png)




